![molecular formula C9H9N3S B2919711 N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine CAS No. 17467-32-2](/img/structure/B2919711.png)
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
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Overview
Description
“N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine” is a chemical compound with the CAS Number: 17467-32-2 . It has a molecular weight of 191.26 . The IUPAC name for this compound is N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine .
Molecular Structure Analysis
The InChI code for “N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine” is 1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine” is a powder at room temperature . It has a melting point of 155-157 degrees Celsius .Scientific Research Applications
Anticancer Activity
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine: and its derivatives have been studied for their potential as anticancer agents. These compounds can disrupt processes related to DNA replication, allowing them to inhibit the replication of cancer cells . This makes them valuable for designing new antitumor agents.
Antimicrobial Agents
The derivatives of 1,3,4-thiadiazole, which include N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine , have shown potent antimicrobial properties . They have been synthesized and evaluated against various bacterial strains, making them significant in the development of new antibiotics.
Agricultural Chemicals
In agriculture, these compounds are being explored for their use as fungicides and pesticides. Their ability to inhibit microbial growth can be leveraged to protect crops from various diseases and pests .
Material Science
In material science, N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine can be used in the synthesis of novel materials. Its derivatives may contribute to the development of new polymers or coatings with unique properties such as increased resistance to degradation .
Environmental Science
This compound’s derivatives are also being researched for environmental applications. They could potentially be used in the removal of pollutants or as indicators for environmental monitoring .
Chemical Synthesis
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine: is a valuable intermediate in chemical synthesis. It can be used to create a variety of complex molecules, which can have applications across different fields of chemistry .
Biochemistry Research
In biochemistry, this compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleic bases. This can lead to the discovery of new biochemical pathways and targets for drug development .
Pharmacology
Pharmacologically, N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is significant for drug design. Its structure allows it to interact with various biological targets, which can be exploited to develop new medications with specific actions .
Safety and Hazards
properties
IUPAC Name |
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQNWJATWCEAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine |
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